Cas no 339547-40-9 (1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde)

1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde structure
339547-40-9 structure
Nome del prodotto:1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
Numero CAS:339547-40-9
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD04373175
CID:302123
PubChem ID:1073273

1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
    • 1H-Benzimidazole-2-carboxaldehyde,1-(1-methylethyl)-
    • 1-Isopropyl-1H-benzoimidazole-2-carbaldehyde
    • 1-(methylethyl)benzimidazole-2-carbaldehyde
    • 1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde
    • 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
    • AC1LLTZ4
    • AC1Q1Q0P
    • CTK7I0552
    • MolPort-000-875-378
    • 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
    • EN300-40334
    • BB 0219518
    • F1216-0181
    • 339547-40-9
    • MFCD04373175
    • 1-propan-2-ylbenzimidazole-2-carbaldehyde
    • 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, AldrichCPR
    • DTXSID40360074
    • 1-(1-methylethyl)-1h-benzimidazole-2-carboxaldehyde
    • VS-03245
    • Z409433704
    • AKOS000275400
    • MDL: MFCD04373175
    • Inchi: InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
    • Chiave InChI: GHWMKMLXYMLFPR-UHFFFAOYSA-N
    • Sorrisi: CC(C)N1C2=CC=CC=C2N=C1C=O

Proprietà calcolate

  • Massa esatta: 188.09506
  • Massa monoisotopica: 188.094963011g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 217
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 34.9Ų

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 335.2°C at 760 mmHg
  • Punto di infiammabilità: 156.5°C
  • Indice di rifrazione: 1.595
  • PSA: 34.89
  • LogP: 2.42970

1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-40334-1.0g
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95.0%
1.0g
$69.0 2025-03-15
Enamine
EN300-40334-2.5g
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95.0%
2.5g
$173.0 2025-03-15
TRC
B525958-1g
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9
1g
$ 160.00 2022-06-07
Life Chemicals
F1216-0181-1g
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95%+
1g
$125.0 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
012757-1g
1-Isopropyl-1H-benzoimidazole-2-carbaldehyde
339547-40-9
1g
6144.0CNY 2021-07-13
Enamine
EN300-40334-5.0g
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95.0%
5.0g
$345.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0523-10G
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95%
10g
¥ 20,790.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0523-1G
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95%
1g
¥ 4,158.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0523-500mg
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95%
500mg
¥2769.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0523-100mg
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
339547-40-9 95%
100mg
¥1042.0 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:339547-40-9)1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
A1085586
Purezza:99%
Quantità:1g
Prezzo ($):583.0